

Introduction: The Molecular Architecture and Analytical Significance

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Compound of Interest

Compound Name: *4-tert-Butylbenzo-15-crown-5*

CAS No.: 15196-73-3

Cat. No.: B098266

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4-tert-Butylbenzo-15-crown-5 is a macrocyclic polyether, a member of the crown ether family renowned for their ability to selectively bind cations. The structure consists of a benzoquinone unit fused to a 15-membered crown ether ring, with a tert-butyl group substituting the benzene ring at the 4-position. This lipophilic tert-butyl group enhances the molecule's solubility in nonpolar media and its compatibility with polymeric membranes used in ion-selective electrodes.[1] The precise characterization of this molecule is paramount for its applications in supramolecular chemistry, phase-transfer catalysis, and analytical sensing, where its purity and structural integrity directly influence its host-guest complexation capabilities. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define **4-tert-Butylbenzo-15-crown-5**, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for elucidating the molecular structure of **4-tert-Butylbenzo-15-crown-5** in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The spectrum is characterized by three main regions: the aliphatic protons of the tert-butyl group, the aromatic protons on the benzene ring, and the methylene protons of the polyether ring.

Causality Behind the Signals:

- **tert-Butyl Protons:** The nine equivalent protons of the tert-butyl group experience identical magnetic environments, resulting in a sharp, intense singlet. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding effects.
- **Aromatic Protons:** The three protons on the substituted benzene ring exhibit a splitting pattern dictated by their positions relative to each other and the substituents. The electron-donating nature of the ether oxygens and the tert-butyl group influences their chemical shifts.
- **Crown Ether Protons:** The sixteen protons of the polyether chain (-OCH₂CH₂O-) produce a series of complex, overlapping multiplets in the 3.6-4.2 ppm region. This complexity arises from the protons on adjacent carbons splitting each other's signals (vicinal coupling) and the fact that protons on the same carbon can be chemically non-equivalent due to the ring's conformation. Data from the parent compound, benzo-15-crown-5, shows these protons as multiplets around 3.7-4.1 ppm.^{[2][3]}

Data Summary: ^1H NMR of **4-tert-Butylbenzo-15-crown-5**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.30	Singlet	9H	-C(CH ₃) ₃
~6.8-7.0	Multiplet	3H	Aromatic CH
~3.7-4.2	Multiplet	16H	-O-CH ₂ -CH ₂ -O-

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

Structural Correlation Diagram: ^1H NMR

Caption: Correlation of ^1H NMR signals with molecular structure.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ^{13}C , proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Causality Behind the Signals:

- **tert-Butyl Carbons:** Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
- **Aromatic Carbons:** Six signals are anticipated for the six carbons of the benzene ring. The two carbons bonded to the ether oxygens are shifted significantly downfield (~149 ppm in the parent compound) due to the deshielding effect of oxygen.[2] The other four carbons will have shifts determined by their position relative to the tert-butyl and crown ether substituents.
- **Crown Ether Carbons:** The eight methylene carbons in the polyether ring will appear in the aliphatic region, typically between 68 and 71 ppm, consistent with data for benzo-15-crown-5.[4][5]

Data Summary: ^{13}C NMR of **4-tert-Butylbenzo-15-crown-5**

Chemical Shift (δ) ppm	Assignment
~31.5	-C(CH ₃) ₃
~34.0	-C(CH ₃) ₃
~68-72	-O-CH ₂ -CH ₂ -O- (multiple peaks)
~112-149	Aromatic CH and C-O (multiple peaks)

Note: These are predicted shifts based on related structures. The aromatic region will contain 6 distinct peaks.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-tert-Butylbenzo-15-crown-5** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- **Data Acquisition (¹H):** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **Data Acquisition (¹³C):** Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Causality Behind the Signals: The IR spectrum of **4-tert-Butylbenzo-15-crown-5** is dominated by absorptions from the ether linkages, the aromatic ring, and the aliphatic groups.

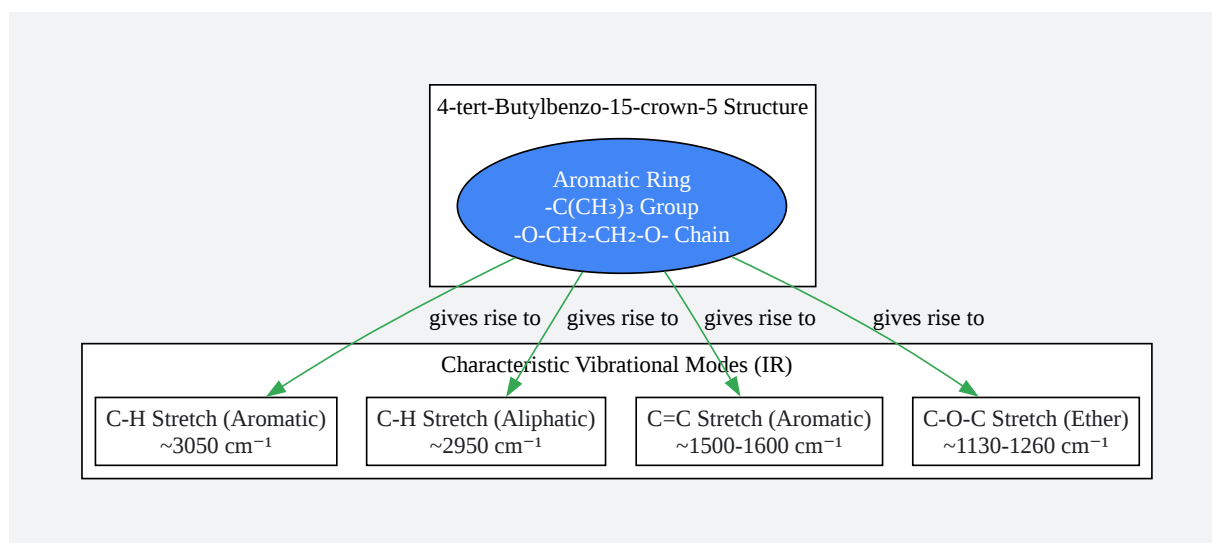
- **C-O-C Stretching:** The most characteristic feature of crown ethers is the strong, broad absorption band for the C-O-C (ether) stretching vibrations. This typically appears in the 1100-1300 cm⁻¹ region. For benzo-crown ethers, two distinct bands are often observed: an aromatic-aliphatic ether stretch (Ar-O-C) around 1260 cm⁻¹ and an aliphatic-aliphatic ether stretch (C-O-C) around 1130 cm⁻¹.^{[6][7]}
- **C-H Stretching:** Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and crown ether methylene groups) are observed as stronger bands just below 3000 cm⁻¹.^[8]

- Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm^{-1} region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Data Summary: Key IR Absorptions for **4-tert-Butylbenzo-15-crown-5**

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch
~1600, ~1500	Medium	Aromatic C=C Stretch
~1260	Strong	Asymmetric Ar-O-C Stretch
~1130	Strong	Symmetric C-O-C Stretch

Vibrational Modes Diagram



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Caption: Key functional groups and their corresponding IR vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **4-tert-Butylbenzo-15-crown-5** powder onto the crystal.
- Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Under ionization, the molecule can also break apart into characteristic fragments, providing further structural clues.

Expected Mass Spectrum: The molecular formula of **4-tert-Butylbenzo-15-crown-5** is $C_{18}H_{28}O_5$.^[9] Its monoisotopic mass is 324.1937 Da.

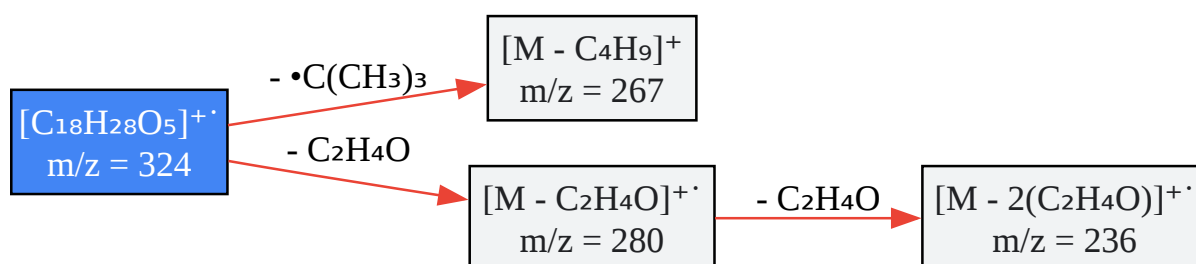
- Molecular Ion (M^+): In techniques like electron ionization (EI), a peak corresponding to the intact molecule with one electron removed (the molecular ion) is expected at a mass-to-charge ratio (m/z) of 324.
- Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), protonated ($[M+H]^+$ at m/z 325) or sodiated ($[M+Na]^+$ at m/z 347) adducts are commonly observed, reflecting the cation-binding ability of the crown ether.^[10]

- Fragmentation Pattern: Ethers can undergo fragmentation through several pathways. The most common are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and cleavage of C-O bonds.[11][12] For **4-tert-Butylbenzo-15-crown-5**, fragmentation of the polyether chain is expected, leading to a series of peaks separated by 44 Da, corresponding to the loss of ethylene oxide (-CH₂CH₂O-) units. Loss of the tert-butyl group (a loss of 57 Da) is also a probable fragmentation pathway.

Data Summary: Predicted Mass Spectrometry Peaks

m/z	Assignment	Ionization Mode
324	[M] ⁺	EI
325	[M+H] ⁺	ESI (+)
347	[M+Na] ⁺	ESI (+)
267	[M - C ₄ H ₉] ⁺	EI/ESI
Series	[M - n(C ₂ H ₄ O)] ⁺	EI/ESI

Fragmentation Pathway Diagram



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Caption: A simplified fragmentation pathway for **4-tert-Butylbenzo-15-crown-5**.

Experimental Protocol: Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Apply a high voltage to the emitter tip to generate a fine spray of charged droplets. As the solvent evaporates, ions ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) are formed.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

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